

GSK2636771: A Technical Guide to its PI3K Isoform Selectivity Profile

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Compound of Interest		
Compound Name:	GSK2636771 methyl	
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This technical guide provides an in-depth overview of the methyl selectivity profile of GSK2636771, a potent and orally bioavailable inhibitor of the p110 β isoform of phosphoinositide 3-kinase (PI3K). This document outlines the quantitative selectivity, the experimental methodology used to determine this profile, and relevant signaling pathway information.

Core Data Presentation: PI3K Isoform Selectivity

GSK2636771 is a highly selective inhibitor of the PI3K β isoform. Its inhibitory activity has been quantified against the four Class I PI3K catalytic isoforms (p110 α , p110 β , p110 δ , and p110 γ). The compound demonstrates a significant preference for p110 β , with substantially lower potency against other isoforms.

GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor.[1][2] The selectivity of GSK2636771 for PI3Kβ was determined through biochemical activity assays.[1]

Table 1: GSK2636771 Inhibition of Class I PI3K Isoforms



PI3K Isoform	IC50 (nM)	Selectivity vs. p110β	Apparent Ki (nM)
p110β	5.2[1][3][4]	-	0.89[1][2][4]
p110α	>4700 (>900-fold)[1] [3][4]	>900-fold	Not Reported
p110δ	>52 (>10-fold)[1][3][4]	>10-fold	Not Reported
p110y	>4700 (>900-fold)[1] [3][4]	>900-fold	Not Reported

Experimental Protocols: Biochemical Kinase Assay for PI3K Isoform Selectivity

The determination of the half-maximal inhibitory concentration (IC50) values for GSK2636771 against the different PI3K isoforms is performed using a biochemical kinase assay. While the specific proprietary details of the assay used for GSK2636771 are not publicly disclosed, a representative protocol based on common industry practices for ATP-competitive kinase inhibitors is described below. This type of assay measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.

Objective: To determine the concentration of GSK2636771 required to inhibit 50% of the enzymatic activity of each PI3K isoform.

Materials:

- Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101)
- GSK2636771, serially diluted
- Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
- Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)



- ATP, including a radiolabeled tracer (e.g., [γ-³²P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo[™])
- Phosphocellulose filter plates or other capture membranes
- Stop solution (e.g., HCl or EDTA)
- Scintillation counter or luminescence plate reader

Procedure:

- Enzyme and Substrate Preparation: The PI3K enzyme and the lipid substrate (PIP2) are prepared in the kinase reaction buffer.
- Inhibitor Incubation: The PI3K enzyme is pre-incubated with serially diluted concentrations of GSK2636771 for a defined period to allow for inhibitor binding.
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP mixture (containing the tracer). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).
- Termination of Reaction: The reaction is stopped by the addition of a stop solution.
- Detection of Product:
 - Radiometric Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The negatively charged phosphorylated product (PIP3) binds to the filter, while the unreacted [y-32P]ATP is washed away. The amount of radioactivity on the filter, corresponding to the kinase activity, is measured using a scintillation counter.
 - Luminescent Detection (e.g., ADP-Glo[™] Assay): This method measures the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

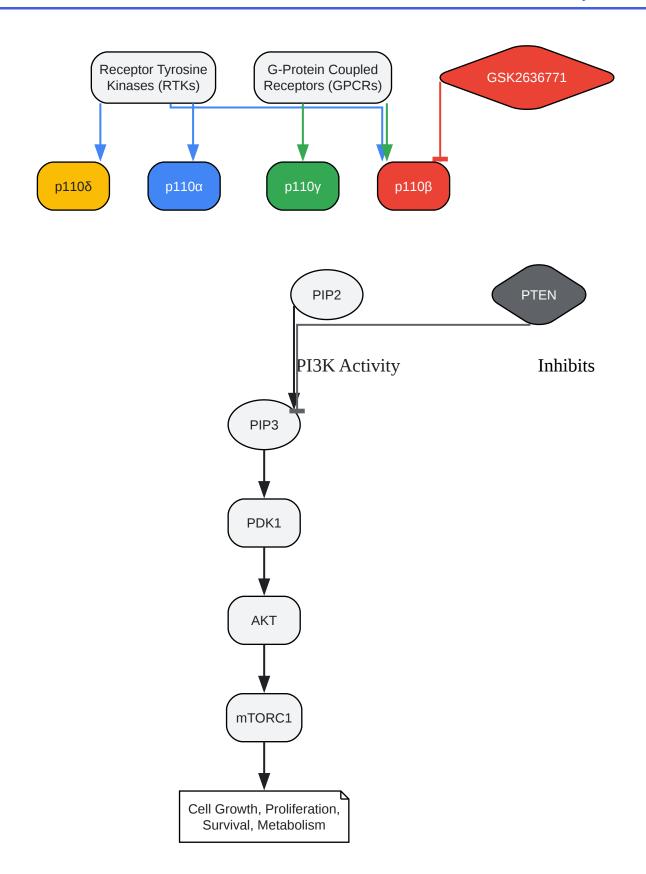


 Data Analysis: The measured signal (radioactivity or luminescence) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each PI3K isoform.

Mandatory Visualizations PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The four Class I PI3K isoforms have distinct roles in mediating signals from different upstream receptors.





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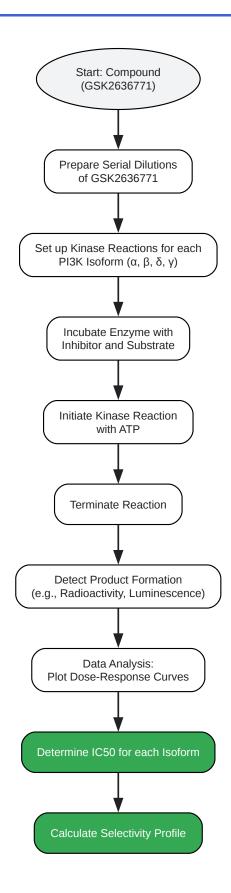


Caption: Simplified PI3K signaling pathway highlighting isoform-specific activation and the inhibitory action of GSK2636771 on p110β.

Experimental Workflow for Determining PI3K Isoform Selectivity

The following diagram illustrates the general workflow for assessing the selectivity of a compound like GSK2636771 against the panel of PI3K isoforms.





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Caption: A generalized workflow for determining the IC50 and selectivity profile of a PI3K inhibitor.

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